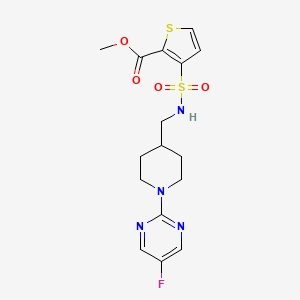

methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4S2/c1-25-15(22)14-13(4-7-26-14)27(23,24)20-8-11-2-5-21(6-3-11)16-18-9-12(17)10-19-16/h4,7,9-11,20H,2-3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYXUPQCCOMFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H23FN4O5S

- Molecular Weight : 438.47 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. The sulfamoyl group is known for its role in interacting with various biological targets, potentially affecting metabolic pathways related to cancer and bacterial infections.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the inhibition of glycolytic enzymes has been linked to reduced tumor growth and metastasis. A notable study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and reduced viability .

Antibacterial Properties

The compound's structural components suggest potential antibacterial activity. Research has shown that similar sulfamoyl-containing compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation. The effectiveness of these compounds was measured using Minimum Inhibitory Concentration (MIC) assays, demonstrating promising results against various strains of bacteria .

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the anticancer effects of methyl 3-(N-sulfamoyl) derivatives.

- Method : Cell viability assays were performed on human cancer cell lines.

- Results : The study found that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong efficacy against specific cancer types .

-

Case Study on Antibacterial Activity :

- Objective : To assess the antibacterial properties against Staphylococcus aureus.

- Method : MIC values were determined using standard broth dilution methods.

- Results : The compound exhibited an MIC value comparable to established antibiotics, suggesting it could serve as a lead compound for further development in antibacterial therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 438.47 g/mol |

| Molecular Formula | C19H23FN4O5S |

| Anticancer IC50 (in vitro) | Varies by cell line (e.g., <10 µM) |

| Antibacterial MIC | <50 µg/mL against S. aureus |

Scientific Research Applications

The biological activity of methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is primarily attributed to its interaction with various molecular targets, leading to potential therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways. For instance, similar compounds have shown inhibition of enzyme activities crucial for various biological processes.

- Receptor Interaction : The presence of the piperidine and fluoropyrimidine moieties suggests potential binding affinity for receptors involved in neurotransmission, possibly influencing dopaminergic and serotonergic pathways.

- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential use as an antibacterial agent. The incorporation of the fluoropyrimidine moiety enhances its biological activity and metabolic stability, which is crucial for developing effective therapeutics against resistant bacterial strains.

Case Studies

- Antimicrobial Studies : A study focused on the synthesis of similar sulfamoyl derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound might offer similar or enhanced efficacy .

- Enzyme Interaction Studies : Research involving enzyme kinetics has shown that compounds with sulfamoyl groups can effectively inhibit key enzymes involved in bacterial metabolism, suggesting a pathway for developing new antibiotics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential development as an antibacterial agent due to structural properties enhancing activity. |

| Enzyme Inhibition | May inhibit enzymes involved in metabolic pathways, with implications for drug design. |

| Antibacterial Activity | Demonstrated effectiveness against resistant bacterial strains in preliminary studies. |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2. Physicochemical Properties

The analog’s higher melting point reflects strong intermolecular interactions (e.g., π-stacking from chromenone and fluorophenyl), whereas the target compound’s piperidine and sulfamoyl groups may reduce crystal packing efficiency, leading to a lower predicted melting point .

2.3. Pharmacological Implications

- Metabolic Stability: Fluorination in both compounds reduces oxidative metabolism, but the analog’s chromenone moiety may introduce susceptibility to esterase-mediated hydrolysis, unlike the target’s stable thiophene-2-carboxylate ester .

2.4. Crystallographic Analysis

Structural comparisons rely on tools like SHELXL (for refinement) and ORTEP (for visualization), which are critical for determining bond lengths, angles, and packing motifs. For example, SHELXL’s precision in modeling anisotropic displacement parameters ensures accurate comparisons of steric effects between the sulfamoyl and chromenone groups .

Q & A

Q. Functional Group Modifications :

- Replace the 5-fluoropyrimidine with chloro or methyl groups to assess halogen/steric effects .

- Substitute the piperidine ring with morpholine or azetidine to study ring flexibility .

Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or SPR .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, focusing on sulfamoyl-thiophene interactions .

- Data Interpretation : Correlate reduced activity in chloro-pyrimidine analogs with steric hindrance or electronic effects .

Q. What in vitro assays are suitable for assessing biological activity?

- Methodology :

Enzymatic Inhibition : Use a fluorogenic substrate (e.g., AMC-labeled peptides) to measure IC₅₀ values against proteases .

Cellular Uptake : Perform LC-MS/MS quantification in cell lysates after incubation to evaluate permeability .

Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or HepG2) via MTT assay, comparing EC₅₀ values with structural analogs .

- Troubleshooting : Normalize results to control compounds (e.g., staurosporine for cytotoxicity) to account for batch variability .

Q. How to resolve discrepancies in solubility or stability data across studies?

- Methodology :

Polymorph Screening : Use XRPD to identify crystalline forms affecting solubility .

Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the methyl ester .

Salt Formation : Improve solubility by converting the free base to a hydrochloride or trifluoroacetate salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.